2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one
Description
Properties
Molecular Formula |
C10H7F3N2OS |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)6-2-1-3-7(4-6)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17) |
InChI Key |
INFDQOUUZYCCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Schiff Base Formation and Reduction
The foundation of this method lies in the condensation of trans-(R,R)-diaminocyclohexane with 3-(trifluoromethyl)benzaldehyde to form a Schiff base intermediate. In methanol or tetrahydrofuran (THF) at 40–80°C, the reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, releasing water. Sodium borohydride (NaBH₄) subsequently reduces the imine bonds, yielding N,N-bis[3-(trifluoromethyl)benzyl]diaminocyclohexane. This diamine intermediate is critical for downstream cyclization.
Cyclization with Carbonyldiimidazole (CDI)
Cyclization employs carbonyldiimidazole (CDI) to activate the diamine’s amino groups. CDI reacts with one amine to form an imidazole-carboxamide intermediate, which undergoes intramolecular attack by the second amine, forming the imidazolidinone ring. Optimal temperatures (40–70°C) and anhydrous conditions are essential to suppress hydrolysis. This step achieves yields of 59–98%, depending on steric and electronic effects of substituents.
Table 1: Yields of Key Steps in Multistep Synthesis
| Step | Yield Range | Key Factors Influencing Yield |
|---|---|---|
| Schiff base formation | 65–90% | Solvent polarity, temperature |
| Diamine reduction | 74–90% | Reducing agent stoichiometry |
| CDI cyclization | 59–98% | Substituent steric bulk |
Condensation of N-Benzylglycine Derivatives with Isothiocyanates
Synthesis of N-Benzylglycine Methyl Ester
A glycine derivative, such as N-(3-trifluoromethylbenzyl)glycine methyl ester, is prepared by alkylating glycine methyl ester with 3-(trifluoromethyl)benzyl bromide. This reaction typically uses THF as a solvent and proceeds at room temperature with >85% yield.
Reaction with Aryl Isothiocyanates
The key cyclization step involves reacting the glycine derivative with 3-(trifluoromethyl)phenyl isothiocyanate in ethanol. Nucleophilic attack by the glycine’s amine on the isothiocyanate’s carbon generates a thiourea intermediate, which undergoes intramolecular cyclization to form the imidazolidin-4-one ring. Precipitation occurs within minutes, and recrystallization from ethanol yields the pure product (46–85% yield).
Table 2: Optimization of Condensation Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes precipitation |
| Temperature | Room temperature | Avoids side reactions |
| Stoichiometry | 1:1 | Prevents oligomerization |
One-Pot Pseudo-Multicomponent Protocol
Integrated Reaction Design
This method combines Schiff base formation, reduction, and cyclization in a single vessel, eliminating intermediate purification. trans-(R,R)-diaminocyclohexane reacts with 3-(trifluoromethyl)benzaldehyde in THF, followed by in situ reduction with NaBH₄ and immediate CDI addition. Statistical optimization via factorial design identified temperature (40–70°C) as the most critical factor, improving yields by 15–38% compared to multistep protocols.
Advantages and Limitations
The one-pot approach reduces solvent waste and processing time, achieving 55–81% overall yields. However, sterically hindered substrates (e.g., diphenylamine derivatives) exhibit lower yields (~55%) due to incomplete cyclization.
Table 3: Comparative Performance of Synthesis Methods
| Method | Yield Range | Time Efficiency | Scalability |
|---|---|---|---|
| Multistep | 59–98% | Moderate | High |
| Condensation | 46–85% | High | Moderate |
| One-pot | 55–81% | Very high | High |
Critical Analysis of Methodologies
Solvent and Temperature Effects
Polar aprotic solvents (THF, DMF) enhance Schiff base formation but may complicate CDI cyclization due to competing hydrolysis. Ethanol, used in condensation methods, favors product precipitation but limits reaction temperature.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations at the phenyl ring or the imidazolidinone core. Below is a detailed comparison:
Positional Isomer: 2-Sulfanylidene-3-[2-(trifluoromethyl)phenyl]imidazolidin-4-one
- Structural Difference : The -CF₃ group is at the ortho (2-) position of the phenyl ring instead of the meta (3-) position.
- Impact :
- Electronic Effects : Ortho-substituted -CF₃ may induce steric hindrance, reducing planarity and altering π-π stacking interactions compared to the meta-substituted analog .
- Synthetic Accessibility : The meta-substituted derivative (target compound) is more commonly reported, while the ortho-substituted variant (CAS Ref: 10-F650869) has been discontinued by suppliers like CymitQuimica, possibly due to challenges in synthesis or stability .
Core-Substituted Analog: 1-Benzyl-3-phenyl-2-sulfanylidene-imidazolidin-4-one
- Structural Difference : Replacement of the 3-(trifluoromethyl)phenyl group with a simple phenyl ring and addition of a benzyl group at position 1.
- Bioactivity: The absence of -CF₃ may reduce electron-withdrawing effects, altering binding affinities in biological targets. For example, trifluoromethylated analogs are prioritized in pesticidal patents due to enhanced bioactivity .
Substituent Variants in Agrochemical Context
- Example: N-(3-(Aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives (from European Patent Bulletin).
- Comparison: The dihydroisoxazole core differs from imidazolidinone but retains the -CF₃-phenyl motif.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Electron-Withdrawing Effects: The -CF₃ group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions, a feature less pronounced in non-fluorinated analogs .
- Steric vs. Electronic Trade-offs : Meta-substituted -CF₃ derivatives (target compound) balance electronic effects and steric accessibility better than ortho-substituted isomers, explaining their preferential use .
Biological Activity
Chemical Identification
- IUPAC Name: 2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one
- CAS Number: 338773-10-7
- Molecular Formula: C10H7F3N2OS
- Molar Mass: 260.24 g/mol
This compound belongs to the class of imidazolidinones and is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity in various contexts.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. The presence of such substituents has been associated with increased potency against various bacterial strains. For instance, derivatives of similar structures have shown significant activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) reported as low as 4.88 µg/mL for certain analogs .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Compounds with similar structural motifs have demonstrated efficacy against multiple cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). Notably, some derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. For example, one derivative showed an IC50 of 22.4 μM against PACA2 cells compared to Doxorubicin's 52.1 μM .
The mechanism underlying the biological activity of this compound appears to involve the modulation of key signaling pathways associated with cancer progression. Studies indicate that treatment with related compounds leads to the down-regulation of critical genes such as BRCA1, BRCA2, and TP53 in various cancer cell lines . This suggests a potential for these compounds to act as targeted therapies by interfering with tumor growth signals.
Structure-Activity Relationship (SAR)
The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, enhancing binding interactions with biological targets. This has been observed in various studies where modifications to the substituents on the imidazolidinone core resulted in altered biological activities, emphasizing the importance of SAR in drug design .
Table 1: Biological Activity Summary
| Property | Value/Description |
|---|---|
| Antimicrobial Activity | MIC as low as 4.88 µg/mL |
| Anticancer Activity | IC50 values ranging from 17.6 μM to 44.4 μM |
| Targeted Cell Lines | A549, HCT116, HePG2 |
| Key Gene Modulation | Down-regulation of BRCA1, TP53 |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Doxorubicin | PACA2 | 52.1 |
| Compound A | PACA2 | 22.4 |
| Compound B | HCT116 | 17.8 |
| Compound C | HePG2 | 12.4 |
Case Studies
-
Case Study on Antimicrobial Efficacy
A recent study evaluated a series of imidazolidinone derivatives against common bacterial pathogens. The results indicated that compounds with a trifluoromethyl group exhibited significantly enhanced antibacterial activity compared to their non-fluorinated counterparts. -
Case Study on Cancer Cell Line Sensitivity
In vitro testing on various human cancer cell lines revealed that specific modifications to the imidazolidinone structure led to increased sensitivity in aggressive cancer types, suggesting a promising avenue for further research in targeted cancer therapies.
Q & A
Q. What are the standard synthetic protocols for preparing 2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]imidazolidin-4-one?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazolidinone core. Key steps include:
- Cyclocondensation : Reacting thiourea derivatives with α-halo ketones or esters under basic conditions to form the 2-sulfanylidene moiety.
- Substitution : Introducing the 3-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura).
- Optimization : Temperature control (60–100°C) and solvent selection (e.g., DMF or ethanol) are critical for yield and purity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and ring structure.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typically required for biological studies).
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O, C=S stretches) .
Q. What are the key structural features of this compound that influence its reactivity?
- Imidazolidinone Core : The planar, conjugated system facilitates π-π interactions in biological targets.
- 2-Sulfanylidene Group : Enhances electrophilicity and participates in hydrogen bonding.
- 3-(Trifluoromethyl)phenyl Substituent : Introduces steric bulk and electron-withdrawing effects, affecting solubility and metabolic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from variations in reaction conditions. Methodological strategies include:
- Catalyst Screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve trifluoromethyl group incorporation.
- Byproduct Analysis : Use LC-MS to identify side products and adjust stoichiometry .
Q. What methodological approaches are used to evaluate its biological activity in vitro?
- Cell-Based Assays : Test antiproliferative effects on cancer cell lines (e.g., PC3, LNCaP) using MTT assays.
- IC₅₀ Determination : Dose-response curves to quantify potency (e.g., IC₅₀ values in μM range for related imidazolidinones).
- Target Engagement : Western blotting to assess inhibition of specific enzymes (e.g., kinases) .
Q. How can experimental design be optimized to study its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).
- Molecular Docking : Preliminary in silico screening to prioritize targets (e.g., using AutoDock Vina) .
Q. What role do computational methods play in understanding its mechanism of action?
- Molecular Dynamics (MD) Simulations : Predict conformational stability in binding pockets over 100-ns trajectories.
- Density Functional Theory (DFT) : Calculate charge distribution and reactive sites for structure-activity relationships (SAR).
- Pharmacophore Modeling : Identify critical functional groups for target selectivity .
Q. How can discrepancies in proposed reaction mechanisms be addressed?
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace reaction pathways.
- Kinetic Studies : Monitor intermediate formation via time-resolved NMR or UV-Vis spectroscopy.
- Computational Chemistry : Validate proposed transition states using Gaussian or ORCA software .
Q. Which crystallographic techniques are critical for confirming its three-dimensional structure?
Q. How can stability studies under varying conditions inform formulation strategies?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for imidazolidinones).
- Forced Degradation : Expose to acidic/basic/oxidative conditions and analyze degradation products via LC-MS.
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
